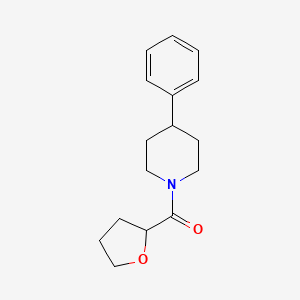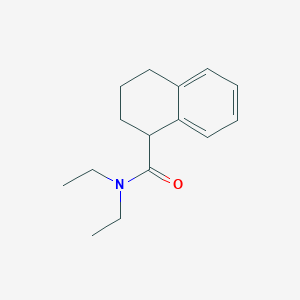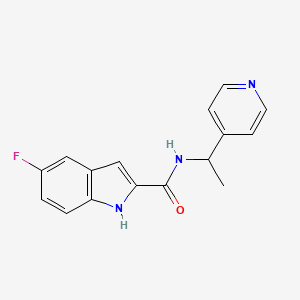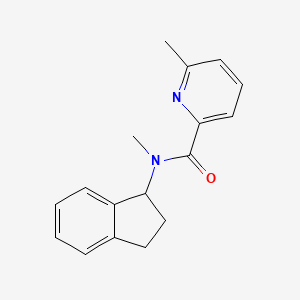![molecular formula C16H21NO B7494074 (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, also known as MEPH or 4-Methylmethcathinone, is a synthetic drug that belongs to the class of cathinones. Cathinones are a group of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MEPH is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Wirkmechanismus
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in a stimulant effect on the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It also causes vasoconstriction, which can lead to tissue damage and organ failure. (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to cause oxidative stress and damage to cells, leading to potential long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been used in various lab experiments to study its effects on the brain and behavior. It has been shown to be a useful tool for studying the neurochemistry of addiction and drug abuse. However, (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has limitations in lab experiments due to its potential toxicity and potential for abuse.
Zukünftige Richtungen
Future research on (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone should focus on its potential therapeutic effects and its potential use as a cognitive enhancer. Studies should also investigate the long-term health effects of (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone and its potential for addiction and abuse. Additionally, research should focus on developing safer and more effective treatments for medical conditions that (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been studied for.
Synthesemethoden
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 4-methylpropiophenone with ammonium formate and formic acid to produce N-formyl-4-methylmethcathinone, which is then reduced to (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. Reductive amination involves the reaction of 4-methylpropiophenone with methylamine and sodium cyanoborohydride to produce (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. Friedel-Crafts acylation involves the reaction of 4-methylpropiophenone with cyclopropylcarbonyl chloride in the presence of aluminum chloride to produce (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic effects in various medical conditions, including Parkinson's disease, depression, and anxiety. It has been shown to increase dopamine and serotonin levels in the brain, which can improve mood and alleviate symptoms of depression and anxiety. (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has also been studied for its potential use as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
(2-methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11-5-7-13(8-6-11)15-4-3-9-17(15)16(18)14-10-12(14)2/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQTNDMUWQMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCC2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)





![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
